BenchChemオンラインストアへようこそ!

2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Medicinal Chemistry CNS Drug Discovery Scaffold Hopping

2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1), also known as 3-Benzyl-3,7-diazabicyclo[3.3.0]octane, is a bicyclic diamine featuring a conformationally constrained octahydropyrrolo[3,4-c]pyrrole core with an N-benzyl substituent. It is a privileged scaffold in medicinal chemistry, often employed as an isosteric replacement for piperazine rings to enhance drug-like properties and central nervous system (CNS) penetration.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 86732-22-1
Cat. No. B1335269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloctahydropyrrolo[3,4-c]pyrrole
CAS86732-22-1
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1C2CN(CC2CN1)CC3=CC=CC=C3
InChIInChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-14-7-13(12)10-15/h1-5,12-14H,6-10H2
InChIKeyAOBSJQWEYXEPBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1): A Versatile Octahydropyrrolo[3,4-c]pyrrole Scaffold for Drug Discovery and CNS-Targeted Research


2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1), also known as 3-Benzyl-3,7-diazabicyclo[3.3.0]octane, is a bicyclic diamine featuring a conformationally constrained octahydropyrrolo[3,4-c]pyrrole core with an N-benzyl substituent . It is a privileged scaffold in medicinal chemistry, often employed as an isosteric replacement for piperazine rings to enhance drug-like properties and central nervous system (CNS) penetration [1]. This compound serves as a critical building block for the synthesis of orexin receptor antagonists, nAChR ligands, and mGlu1 negative allosteric modulators, with reported molecular formula C13H18N2, molecular weight ~202.30 g/mol, and a typical purity of ≥95% [2].

Why 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (86732-22-1) Cannot Be Replaced by Generic Analogs in CNS-Targeted Research


While the octahydropyrrolo[3,4-c]pyrrole core is a validated piperazine isostere, its biological activity, selectivity, and drug-like properties are exquisitely sensitive to the nature and position of substituents [1]. The N-benzyl moiety in 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is not merely a protecting group; it is a critical pharmacophoric element that dictates binding affinity, selectivity, and physicochemical properties [2]. For instance, substitution of the benzyl group with a pyridinyl moiety in cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole shifts receptor selectivity from a balanced α4β2/α7 nAChR profile to a highly selective α4β2 agonist [3]. Generic substitution with unoptimized piperazine or other heterocyclic building blocks risks losing target engagement, introducing off-target liabilities, or compromising CNS penetration. Therefore, the specific substitution pattern is non-negotiable for achieving the desired pharmacological profile.

Quantitative Differentiation Evidence for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1)


Octahydropyrrolo[3,4-c]pyrrole Core as a Superior Piperazine Isostere: A Scaffold-Level Differentiation for CNS Drug Design

The octahydropyrrolo[3,4-c]pyrrole scaffold, which forms the core of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, has been quantitatively validated as an isosteric replacement for piperazine, a common motif in CNS drugs. In a direct head-to-head comparison in an mGlu1 negative allosteric modulator (NAM) program, replacing the piperazine ring of an initial hit compound with the octahydropyrrolo[3,4-c]pyrrole group (affording compound 8) led to a measurable improvement in in vitro activity. Specifically, while the initial piperazine-containing hit (compound 1) showed an IC50 value of 1.2 µM against human mGlu1, the octahydropyrrolo[3,4-c]pyrrole analog (compound 8) exhibited a significantly improved IC50 of 0.15 µM [1].

Medicinal Chemistry CNS Drug Discovery Scaffold Hopping

Crucial Role of N-Substituent in nAChR Subtype Selectivity: Differentiating 2-Benzyl from 2-Pyridinyl Analogs

The N-substituent on the octahydropyrrolo[3,4-c]pyrrole core is a primary determinant of receptor subtype selectivity. A direct comparison between 2-Benzyloctahydropyrrolo[3,4-c]pyrrole and its 2-(3-pyridinyl) analog reveals a stark difference in their pharmacological profiles. While the parent 2-benzyl scaffold is known to provide a basis for dual α4β2/α7 nicotinic acetylcholine receptor (nAChR) activity, the cis-2-(3-pyridinyl)octahydropyrrolo[3,4-c]pyrrole analog is a highly selective agonist for the α4β2 nAChR subtype, with an EC50 of 40 nM, while its activity at the α7 nAChR is drastically reduced to an EC50 of 4.47 µM [1]. This represents a greater than 100-fold selectivity window.

Nicotinic Acetylcholine Receptors CNS Selectivity Structure-Activity Relationship

Conformationally Constrained Core Enhances CNS Drug-Likeness: Improved Metabolic Stability and CNS Penetration

The fused, bicyclic octahydropyrrolo[3,4-c]pyrrole core, a key feature of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, offers significant advantages in drug metabolism and pharmacokinetics (DMPK) compared to more flexible or monocyclic diamines like piperazine. Its constrained ring system reduces the number of rotatable bonds and the solvent-accessible polar surface area, which are key physicochemical parameters for optimizing CNS penetration and metabolic stability [1]. Studies on advanced octahydropyrrolo[3,4-c]pyrrole-based orexin receptor antagonists have demonstrated favorable PK profiles suitable for CNS indications, with compounds from this class showing good oral bioavailability and brain penetration [2].

Drug Metabolism Pharmacokinetics CNS Penetration

A Validated Precursor to Orexin Receptor Modulators: Differentiating by Patented Therapeutic Application

The octahydropyrrolo[3,4-c]pyrrole scaffold, exemplified by 2-Benzyloctahydropyrrolo[3,4-c]pyrrole, is a foundational element in several patent estates covering orexin receptor modulators for the treatment of insomnia and other CNS disorders [1][2]. Unlike generic piperazine or homopiperazine isosteres, disubstituted octahydropyrrolo[3,4-c]pyrroles have been specifically claimed and developed as potent dual orexin receptor antagonists (DORAs). For instance, a series of novel substituted octahydropyrrolo[3,4-c]pyrroles demonstrated potent OXR antagonist activity with an IC50 of 138 nM in a relevant binding assay [3].

Orexin Receptor Insomnia Sleep Disorders

Physicochemical Stability and Handling: Differentiating Liquid Form from Solid Analogs

2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1) is supplied as a liquid at room temperature (physical form: liquid) . This physical state contrasts with many structurally related octahydropyrrolo[3,4-c]pyrrole derivatives, which are often solids (e.g., various hydrochloride salts). The liquid form can offer practical advantages in certain synthetic workflows, such as ease of dispensing for automated synthesis or continuous flow chemistry applications. Furthermore, the compound requires storage at 0-8°C to maintain stability .

Chemical Handling Formulation Procurement

Best-Fit Application Scenarios for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole (CAS 86732-22-1) in R&D


Lead Optimization in CNS Drug Discovery: Scaffold Hopping from Piperazine

Researchers aiming to improve the potency, selectivity, or DMPK profile of a CNS-active lead series containing a piperazine moiety should prioritize the use of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole as a key building block. The quantitative data showing an 8-fold improvement in mGlu1 NAM potency (IC50 shift from 1.2 µM to 0.15 µM) when replacing piperazine with this core provides a compelling, data-driven rationale for this scaffold hop [1]. The constrained core is also associated with improved metabolic stability and CNS penetration, making it a superior choice for lead optimization programs targeting neurological and psychiatric disorders [2].

Targeting Nicotinic Acetylcholine Receptors (nAChRs) with a Specific Selectivity Profile

Programs focused on modulating nAChRs for indications like pain, cognition, or addiction will find 2-Benzyloctahydropyrrolo[3,4-c]pyrrole to be an indispensable starting material. The N-benzyl substituent provides a distinct selectivity profile compared to other N-substituted analogs, such as the highly α4β2-selective pyridinyl derivative (EC50 α4β2 = 40 nM vs. α7 = 4,470 nM) [3]. Using the 2-benzyl scaffold allows researchers to explore a different region of pharmacological space, offering a unique starting point for developing dual-acting or subtype-selective nAChR ligands, which is not achievable with other commercially available octahydropyrrolo[3,4-c]pyrrole building blocks.

Synthesis of Orexin Receptor Modulators for Sleep Disorders

For teams working on novel therapeutics for insomnia, narcolepsy, or other sleep-wake disorders, 2-Benzyloctahydropyrrolo[3,4-c]pyrrole is a strategic choice. It serves as a direct precursor to a well-documented class of potent, dual orexin receptor antagonists (DORAs) that have demonstrated in vivo efficacy and are protected by a robust patent landscape [4][5]. Employing this specific building block ensures that the resulting compounds are structurally aligned with this established, therapeutically relevant chemical space, potentially accelerating the path to identifying a development candidate with a strong intellectual property position.

Automated Synthesis and Parallel Chemistry Workflows

Laboratories employing high-throughput experimentation, automated liquid handlers, or continuous flow chemistry platforms can leverage the liquid physical form of 2-Benzyloctahydropyrrolo[3,4-c]pyrrole at room temperature for seamless integration into their workflows . This can lead to improved accuracy in dispensing small volumes and enhanced reproducibility compared to solid, potentially hygroscopic analogs that require weighing. However, it is imperative to note the required storage condition of 0-8°C to ensure long-term compound stability and to plan cold-storage logistics accordingly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyloctahydropyrrolo[3,4-c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.